molecular formula C29H23N3O2S B11633753 (2Z)-2-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11633753
M. Wt: 477.6 g/mol
InChI Key: DYEIPICBSYJUNE-IMRQLAEWSA-N
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Description

2-((Z)-1-{1-[2-(2-ALLYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound that belongs to the class of thiazolo[3,2-a]benzimidazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an indole moiety and a thiazolo[3,2-a]benzimidazole core, makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of 2-((Z)-1-{1-[2-(2-ALLYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves multiple steps, including the formation of the thiazolo[3,2-a]benzimidazole core and the subsequent attachment of the indole and allylphenoxyethyl groups. One common synthetic route involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, such as α-bromo ketones, chloroacetic acid, and terminal alkynes . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of corresponding oxides, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

2-((Z)-1-{1-[2-(2-ALLYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has shown potential in various scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it has demonstrated significant antitumor, antibacterial, and anti-inflammatory activities . These properties make it a valuable compound for the development of new therapeutic agents. Additionally, its unique structure allows for the exploration of new binding sites and interactions with biological targets.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazolo[3,2-a]benzimidazole core is known to mimic the structure of purine, allowing it to effectively bind to biological targets such as enzymes and receptors . This binding can inhibit the activity of these targets, leading to the observed biological effects. The indole moiety also contributes to the compound’s activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 2-((Z)-1-{1-[2-(2-ALLYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE include other thiazolo[3,2-a]benzimidazole derivatives and indole-based compounds. These compounds share similar structural features and biological activities. the unique combination of the thiazolo[3,2-a]benzimidazole core and the indole moiety in this compound provides distinct advantages in terms of binding affinity and specificity . Some similar compounds include 2-(arylmethylidene)[1,3]thiazolo[3,2-a]pyrimidines and hydrazinylidene derivatives using benzimidazole as a scaffold .

Properties

Molecular Formula

C29H23N3O2S

Molecular Weight

477.6 g/mol

IUPAC Name

(2Z)-2-[[1-[2-(2-prop-2-enylphenoxy)ethyl]indol-3-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C29H23N3O2S/c1-2-9-20-10-3-8-15-26(20)34-17-16-31-19-21(22-11-4-6-13-24(22)31)18-27-28(33)32-25-14-7-5-12-23(25)30-29(32)35-27/h2-8,10-15,18-19H,1,9,16-17H2/b27-18-

InChI Key

DYEIPICBSYJUNE-IMRQLAEWSA-N

Isomeric SMILES

C=CCC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)N5C6=CC=CC=C6N=C5S4

Canonical SMILES

C=CCC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)N5C6=CC=CC=C6N=C5S4

Origin of Product

United States

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